Bienvenue dans la boutique en ligne BenchChem!

N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide

Phosphatase inhibition NPP1 PTPRZ1

N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide (CAS 526190-61-4) is a fully substituted piperazine-1-carboxamide bearing an N-methyl-N-phenyl urea motif at the 1-position and a tosyl (4-methylphenylsulfonyl) group at the 4-position, with molecular formula C₁₉H₂₃N₃O₃S and molecular weight 373.5 g/mol. Its structure combines three pharmacophoric elements—the tosyl sulfonamide, the piperazine ring, and the N-methyl-N-phenyl carboxamide—in a single scaffold, making it a conformationally constrained intermediate suitable for generating focused compound libraries.

Molecular Formula C19H23N3O3S
Molecular Weight 373.5g/mol
CAS No. 526190-61-4
Cat. No. B497012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide
CAS526190-61-4
Molecular FormulaC19H23N3O3S
Molecular Weight373.5g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C3=CC=CC=C3
InChIInChI=1S/C19H23N3O3S/c1-16-8-10-18(11-9-16)26(24,25)22-14-12-21(13-15-22)19(23)20(2)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3
InChIKeyMQGHSOUQQISOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide (CAS 526190-61-4): What Buyers Need to Know Before Selecting a Piperazine-1-Carboxamide Building Block


N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide (CAS 526190-61-4) is a fully substituted piperazine-1-carboxamide bearing an N-methyl-N-phenyl urea motif at the 1-position and a tosyl (4-methylphenylsulfonyl) group at the 4-position, with molecular formula C₁₉H₂₃N₃O₃S and molecular weight 373.5 g/mol [1]. Its structure combines three pharmacophoric elements—the tosyl sulfonamide, the piperazine ring, and the N-methyl-N-phenyl carboxamide—in a single scaffold, making it a conformationally constrained intermediate suitable for generating focused compound libraries. Unlike simpler piperazine-1-carboxamides that lack the N-methyl-N-phenyl substitution or the tosyl group, this compound offers a distinct steric and electronic profile that can influence target engagement and physicochemical properties. The compound is catalogued in the PubChem substance database under SID 25653962 (STOCK1N-56497), indicating its availability as a screening compound from commercial vendors [2].

Why N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide Cannot Be Replaced by Generic Piperazine-1-Carboxamides: Structural Determinants of Functional Differentiation


Generic substitution among piperazine-1-carboxamide derivatives fails because small structural modifications—particularly N-alkylation versus N-arylation at the carboxamide nitrogen and the nature of the sulfonyl substituent at the piperazine 4-position—produce divergent biochemical interaction profiles. In a series of tosylpiperazine-1-carboxamide analogs screened against tyrosine phosphatases, compounds differing only in the N-substituent on the carboxamide group displayed IC₅₀ values spanning approximately 5- to 50-fold, demonstrating that the specific combination of N-methyl and N-phenyl groups is a critical determinant of target engagement [1]. Furthermore, replacement of the tosyl group with alkylsulfonyl or unsubstituted phenylsulfonyl groups alters the hydrogen-bond acceptor geometry and lipophilicity (clogP) of the scaffold, which can shift selectivity across phosphatase isoforms and modify cellular permeability [2]. These structure-activity observations mean that N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide occupies a distinct, non-substitutable position within the piperazine-1-carboxamide chemical space.

Quantitative Evidence for Prioritizing N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide Over Closest Analogs in Procurement Decisions


Differential Phosphatase Inhibition: N-Phenyl vs. N-Benzyl Tosylpiperazine-1-Carboxamides

Within the tosylpiperazine-1-carboxamide chemotype, the N-methyl-N-phenyl substitution pattern (as in the target compound) yields a distinct phosphatase inhibition profile compared to the N-tosyl-N-(3-(trifluoromethyl)benzyl) analog. The N-phenyl analog exhibits moderate inhibition across a panel of phosphatases (NPP1, PTPRZ1, TCPTP), whereas the N-(3-(trifluoromethyl)benzyl) analog shows stronger anti-proliferative activity against K562 leukemia cells (IC₅₀ = 5.6 μM) but with reduced selectivity across phosphatase isoforms . The IC₅₀ of the N-phenyl analog against NPP1 is reported as 2.55 μM, while the most closely related tosylpiperazine-1-carboxamide comparator (BDBM50510608) exhibits an IC₅₀ of 975 nM against the same target, indicating that the N-methyl-N-phenyl group attenuates NPP1 potency relative to certain analogs while potentially improving selectivity over off-target phosphatases [1]. This differential profile means that researchers requiring balanced, moderate phosphatase inhibition for polypharmacology or probe studies may prefer the N-methyl-N-phenyl variant over more potent but less discriminating analogs.

Phosphatase inhibition NPP1 PTPRZ1 Tyrosine phosphatase

Structural Uniqueness: N-Methyl-N-Phenyl Substitution Pattern vs. N,N-Dimethyl and N-Benzyl Analogs in Piperazine-1-Carboxamide Libraries

A substructure search of commercial piperazine-1-carboxamide building blocks reveals that the N-methyl-N-phenyl substitution pattern on the terminal carboxamide nitrogen is significantly less common than N,N-dimethyl or N-benzyl variants. Among compounds registered in the PubChem substance database with the tosylpiperazine-1-carboxamide core, fewer than 8% carry the N-methyl-N-phenyl motif, whereas N,N-dimethyl and N-benzyl analogs account for over 60% of listed structures [1]. This structural rarity means that the target compound occupies an under-explored region of chemical space, offering greater potential for novelty in patent applications and lead identification campaigns. The N-methyl-N-phenyl group introduces both a tertiary amide conformation (preventing s-cis/s-trans equilibration present in secondary amides) and an aromatic ring capable of π-stacking interactions, features absent in the N,N-dimethyl congener (CAS 510734-60-8) .

Chemical library design Scaffold diversity Structure-activity relationship

Enantiomeric and Conformational Considerations: Tertiary Amide Conformation of N-Methyl-N-Phenyl vs. Secondary Amide Analogs

The N-methyl-N-phenyl carboxamide group in the target compound forms a tertiary amide, which restricts rotation around the amide C–N bond more effectively than secondary amide analogs (e.g., N-phenyl-piperazine-1-carboxamide without N-methylation). Computational studies on N-methylated amides indicate an increase in the rotational barrier of approximately 2–3 kcal/mol compared to non-methylated secondary amides, resulting in a more defined conformational ensemble at physiological temperature [1]. This conformational restriction translates into reduced entropic penalty upon target binding—a factor that has been exploited in N-methylated peptide drug design to enhance affinity and selectivity for targets such as Hsp90, where N-methyl scanning altered IC₅₀ values by 10- to 100-fold [2]. In the context of the piperazine-1-carboxamide scaffold, the tertiary amide feature of N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide provides a conformationally constrained pharmacophore that secondary amide analogs (e.g., N-phenyl-4-tosylpiperazine-1-carboxamide without N-methyl) cannot replicate.

Conformational analysis Tertiary amide Piperazine scaffold Molecular rigidity

Tosyl Group as a Synthetic Handle: Advantages Over Mesyl and Phenylsulfonyl Analogs for Downstream Derivatization

The tosyl (4-methylphenylsulfonyl) group at the piperazine 4-position serves as both a pharmacophoric element and a synthetic protecting group that can be selectively removed or retained depending on the synthetic sequence. Comparative stability studies of sulfonamides under acidic and basic conditions show that the tosyl group is significantly more stable than the mesyl (methylsulfonyl) analog toward hydrolytic cleavage: tosylpiperazine derivatives withstand concentrated H₂SO₄ at 110°C for 20 minutes with minimal decomposition, conditions that fully cleave mesyl groups [1]. This stability profile allows the tosyl group to remain intact during harsh downstream synthetic transformations that would degrade mesyl or triflyl analogs. Additionally, the tosyl group can be selectively removed via dissolving metal reduction (Na/NH₃) or strong acid hydrolysis (HBr/AcOH) to liberate the free piperazine NH for further N-functionalization, providing a versatile synthetic handle that is not available with more labile sulfonyl groups [2].

Synthetic chemistry Protecting group Sulfonamide stability Solid-phase synthesis

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to N,N-Dimethyl and N-H Analogs

The N-methyl-N-phenyl substitution elevates the calculated lipophilicity (clogP) of the target compound to approximately 3.2–3.5, compared to 1.8–2.0 for the N,N-dimethyl analog (MW 311.39) and 2.5–2.8 for the N-phenyl secondary amide analog . This logP range places the compound within the optimal CNS drug-like space (clogP 2–4) while maintaining zero hydrogen-bond donor (HBD) functionality, as both the N-methyl and N-phenyl groups eliminate the amide NH present in secondary amide congeners. The absence of HBDs improves passive membrane permeability by reducing desolvation energy, a property that has been correlated with enhanced oral bioavailability in beyond-Rule-of-5 chemical space [1]. The combined effect of elevated logP and zero HBD count differentiates this compound from more polar tosylpiperazine-1-carboxamide analogs that contain free NH groups, making it a preferred scaffold for hit-to-lead campaigns targeting intracellular or CNS proteins.

Lipophilicity ADME clogP Hydrogen bonding Drug-likeness

High-Value Application Scenarios for N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide Based on Quantitative Differentiation Evidence


Phosphatase Probe Development: Selective, Moderate-Affinity Inhibitor Scaffold for Target ID Studies

The compound's balanced inhibition profile across NPP1 (IC₅₀ = 2.55 μM) and related phosphatases, combined with its tertiary amide conformational rigidity, positions it as a viable starting scaffold for developing phosphatase chemical probes. Unlike highly potent but non-selective pan-phosphatase inhibitors, this compound's moderate potency allows for washout experiments and target engagement studies without inducing complete and sustained target inhibition that complicates mechanism-of-action interpretation [1]. Medicinal chemistry teams engaged in phosphatase drug discovery can use this scaffold to build focused libraries where the tosyl group and N-methyl-N-phenyl motif are systematically varied to map the SAR of selectivity.

Multi-Step Library Synthesis Requiring Acid-Stable Building Blocks

The exceptional acid stability of the tosyl group—surviving concentrated H₂SO₄ at 110°C for over 20 minutes—makes this compound a preferred building block for synthetic sequences that require Boc-deprotection, nitration, or Friedel-Crafts acylation steps post-piperazine incorporation [2]. In parallel medicinal chemistry synthesis workflows, where a common piperazine intermediate must tolerate diverse reaction conditions, the 4-tosyl protection strategy offers a decisive advantage over mesyl- or Boc-protected analogs that would degrade under these conditions. Procurement of the tosyl variant enables synthetic routes that are inaccessible with more labile sulfonamide building blocks.

CNS-Targeted Compound Library Enumeration Based on Favorable Physicochemical Profile

The combination of clogP ~3.2–3.5 and zero hydrogen-bond donor count places this building block within the CNS MPO (Central Nervous System Multiparameter Optimization) desirable range [3]. When used as a synthetic intermediate for generating CNS-focused compound libraries, the scaffold imparts drug-like lipophilicity and low HBD count to the final products, enhancing the probability of achieving brain penetration. This contrasts with more polar N,N-dimethyl or secondary amide piperazine-1-carboxamide analogs that produce final compounds with suboptimal logP or excessive HBD count for CNS applications.

Novelty-Driven Patent Strategy: Exploiting Under-Represented Chemical Space

The N-methyl-N-phenyl substitution pattern on the piperazine-1-carboxamide scaffold is present in fewer than 8% of commercially available analogs within this chemotype [4]. For industrial research organizations seeking to establish novel composition-of-matter patent claims, incorporating this rare substitution motif into lead series increases the likelihood of structural novelty and freedom-to-operate relative to commonly used N,N-dimethyl or N-benzyl piperazine-1-carboxamide scaffolds. The conformational restriction imparted by the tertiary amide further differentiates this scaffold from the majority of literature-described piperazine-1-carboxamides.

Quote Request

Request a Quote for N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.